![molecular formula C9H13N3O4 B2675721 Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate CAS No. 220131-60-2](/img/structure/B2675721.png)
Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate
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Overview
Description
Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate is a chemical compound with the molecular formula C9H13N3O4 . It is a member of the pyrazole family, which are known as versatile scaffolds in organic synthesis and medicinal chemistry .
Synthesis Analysis
Pyrazoles, including Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .Molecular Structure Analysis
The molecular structure of Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure of similar compounds has been confirmed by NMR spectroscopy (1 H, 13 C), X-ray crystallography, and MS data .Chemical Reactions Analysis
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Physical And Chemical Properties Analysis
The average mass of Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate is 227.217 Da and the monoisotopic mass is 227.090607 Da .Scientific Research Applications
1. Synthesis and Structural Studies
- Diethyl 1H-pyrazole-3,5-dicarboxylate has been investigated for its structural properties using techniques like density functional theory (DFT), revealing insights into its vibrational frequencies and electronic spectra (N. U. Sri et al., 2012).
- This compound's crystal structure has been studied, demonstrating its ability to form stable complexes with other substances, as shown in a study where it formed a double helical supramolecular structure with (+)-amphetamine (F. Reviriego et al., 2006).
2. Anticancer Research
- Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate derivatives have been synthesized and evaluated for their anticancer properties. Some derivatives showed superior anti-proliferative activities compared to the established anticancer agent paclitaxel (Sindhu Jose, 2017).
3. Synthesis of Novel Compounds
- The compound has been used in the synthesis of novel derivatives with potential applications. For example, its derivatives have been explored for selective antagonism for the A2A adenosine receptor, which can be used as potent pesticide lead compounds (Lingyun Xiao et al., 2008).
4. Drug Development and Synthesis
- It has been employed as a starting material in the synthesis of key intermediates for drugs. A notable example is its use in developing a new process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid, a key intermediate of the drug darolutamide (László Poszávácz et al., 2023).
5. Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives, including those derived from diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate, have shown potential as antimicrobial and anticancer agents. They have been found to exhibit significant activities in preliminary in vitro studies (H. Hafez et al., 2016).
6. Synthesis of Antipsychotic Agents
- Derivatives of diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate have been explored in the synthesis of potential antipsychotic agents. These studies have focused on novel compounds that do not interact with dopamine receptors, offering new pathways for antipsychotic drug development (L. Wise et al., 1987).
Safety and Hazards
Future Directions
Pyrazoles, including Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their increasing popularity in several fields of science suggests that they will continue to be the focus of many techniques, especially due to their frequent use as scaffolds in the synthesis of bioactive chemicals .
properties
IUPAC Name |
diethyl 5-aminopyrazole-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-3-15-8(13)6-5-11-12(7(6)10)9(14)16-4-2/h5H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDAMGOOPXGHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate |
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